
Ammosamide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammosamide A is a natural product found in Streptomyces with data available.
Scientific Research Applications
Exploration of Ammosamide Analogs
Ammosamide A belongs to the ammosamide family of alkaloids, which includes various analogs like Ammosamides E-P. These amidine analogs, derived from Streptomyces variabilis, demonstrate significant potential in biological applications. Notably, the amidine analogs exhibited low nanomolar potency against quinone reductase 2 (QR2), a flavoenzyme involved in managing toxic oxidative species in cells. The inclusion of lipophilic alkylamines increased their potency against non-small cell lung cancer (NSCLC) cell lines, with the most potent compounds showing sub-micromolar IC(50) values (0.4 to 0.8 μM) (Pan et al., 2013).
Total Synthesis and Chemical Structure
The total synthesis of Ammosamides A-C, chlorinated pyrroloquinoline metabolites from Streptomyces strain CNR-698, was achieved in a multi-step process starting from 4-chloroisatin. The introduction of nitrogen atoms at appropriate times and oxidation states was key to synthesizing these natural products. Ammosamide B's resistance to oxidative degradation compared to its synthetic deschloro counterpart highlights its unique chemical stability (Hughes & Fenical, 2010).
Bioactivity and Cellular Interactions
Investigations into ammosamide D, an oxidized variant of the ammosamide family, revealed it possesses modest cytotoxicity to pancreatic cancer cells. This highlights the potential therapeutic applications of ammosamide analogs in cancer treatment (Pan et al., 2012). Additionally, the study of ammosamide B analogs as inhibitors of quinone reductase 2 provided insights into structural parameters necessary for QR2 inhibitory activity. The natural product ammosamide B was a potent QR2 inhibitor, with modifications in its structure affecting its potency (Reddy et al., 2012).
Novel Biosynthetic Insights
Ammosamides have unveiled new biosynthetic machinery, connecting them to ribosomally synthesized posttranslationally modified peptides (RiPPs). This discovery broadens our understanding of natural product biosynthesis, especially concerning pyrroloquinoline alkaloids (Colosimo & MacMillan, 2016).
Impact on Cancer Research
Ammosamides A and B displayed significant cytotoxicity against colon carcinoma, with varying effectiveness across different cancer cell lines. This indicates a specific target mechanism of action, with potential applications in cancer therapy. The compounds targeted a member of the myosin family, a group of proteins involved in critical cellular processes (Hughes et al., 2009).
properties
Product Name |
Ammosamide A |
|---|---|
Molecular Formula |
C12H10ClN5OS |
Molecular Weight |
307.76 g/mol |
IUPAC Name |
9,11-diamino-10-chloro-2-methyl-3-sulfanylidene-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene-6-carboxamide |
InChI |
InChI=1S/C12H10ClN5OS/c1-18-10-5-3(12(18)20)2-4(11(16)19)17-9(5)7(14)6(13)8(10)15/h2H,14-15H2,1H3,(H2,16,19) |
InChI Key |
MDUNZVLKLOSLRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(C3=C2C(=CC(=N3)C(=O)N)C1=S)N)Cl)N |
synonyms |
ammosamide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



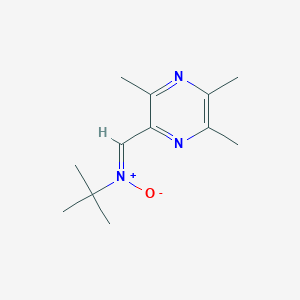

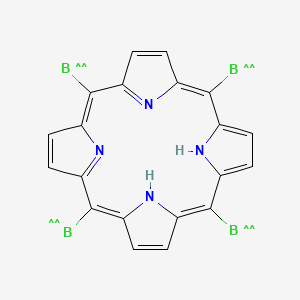
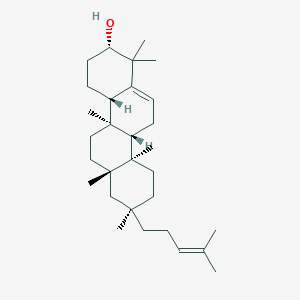
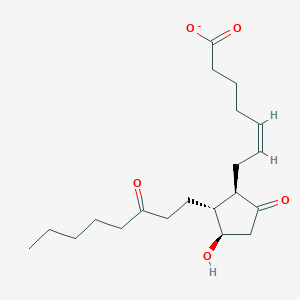
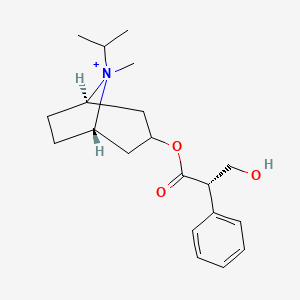

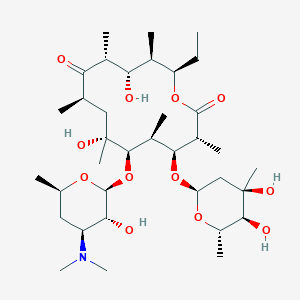
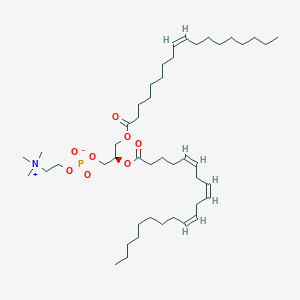
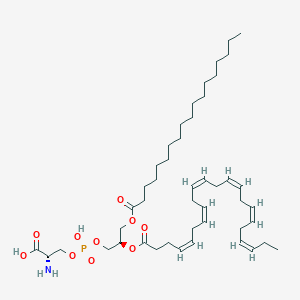
![4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine](/img/structure/B1263255.png)

![N-[2-(5-amino-7-bromo-4-chlorobenzotriazol-2-yl)-5-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide](/img/structure/B1263259.png)
